
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of the neurotransmitter GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
作用機序
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior. It also increases the levels of dopamine in the brain, which may contribute to its anti-addictive effects.
実験室実験の利点と制限
One of the main advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its selectivity for GABA aminotransferase. This selectivity makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One direction is to study its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GABA aminotransferase, which may have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide that improve its solubility and bioavailability, which would make it easier to work with in laboratory experiments and increase its potential as a therapeutic agent.
合成法
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-hydroxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3,6-dihydro-2H-pyridine-1-carboxylic acid to form N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide.
科学的研究の応用
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In animal models of anxiety, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce anxiety-like behavior. In animal models of addiction, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce drug-seeking behavior.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-7,12,19H,1-2,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYEKHZUFMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

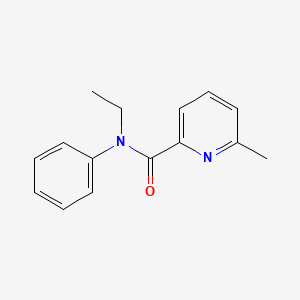
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
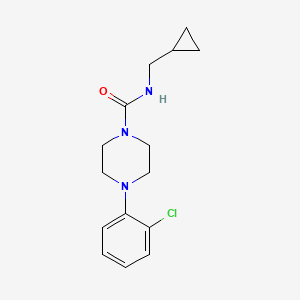
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
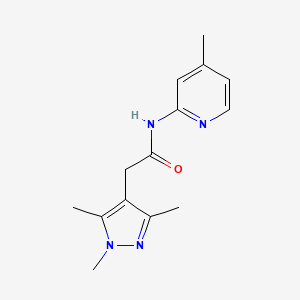

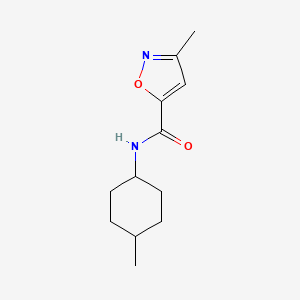
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

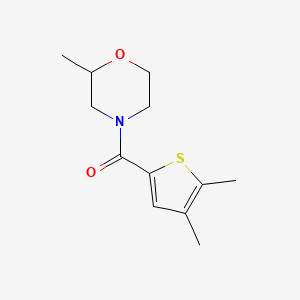

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)